molecular formula C16H26N4O2 B569764 Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate CAS No. 111669-26-2

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate

Cat. No. B569764
CAS RN: 111669-26-2
M. Wt: 306.41
InChI Key: MLMFCRUWVHXHIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate, also known as TEPP, is a chemical compound that belongs to the class of piperazine derivatives. TEPP has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate exerts its therapeutic effects by interacting with various molecular targets in the body. In cancer cells, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In addition, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate inhibits cell proliferation by blocking the cell cycle at the G1 phase. In inflammatory diseases, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB signaling pathway. Furthermore, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate exerts its neuroprotective effects by activating the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.
Biochemical and Physiological Effects:
Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has been found to have various biochemical and physiological effects in the body. In cancer cells, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate inhibits the activity of various enzymes involved in cell proliferation, including cyclin-dependent kinases (CDKs) and topoisomerases. In addition, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has been found to inhibit the migration and invasion of cancer cells by blocking the activity of matrix metalloproteinases (MMPs). In inflammatory diseases, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate reduces the production of reactive oxygen species (ROS) and inhibits the activity of inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide (NO). Furthermore, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and stability under physiological conditions. However, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate also has some limitations, including its poor solubility in water and its potential to form aggregates at high concentrations. In addition, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate may exhibit non-specific binding to proteins and other biomolecules, which can affect the interpretation of experimental results.

Future Directions

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has shown promising results in scientific research, and there are several future directions for its development as a therapeutic agent. One potential direction is the optimization of Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate's chemical structure to improve its pharmacokinetic properties, such as solubility and bioavailability. Another direction is the development of Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate-based drug delivery systems, such as nanoparticles or liposomes, to improve its targeted delivery to specific tissues or cells. Furthermore, future research could focus on the identification of novel molecular targets for Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate and the elucidation of its mechanism of action in various diseases.

Synthesis Methods

The synthesis of Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate involves the reaction of 3-(ethylamino) pyridine-2-carboxylic acid with tert-butyl 4-piperazinecarboxylate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate as a white solid with a high yield of up to 80%.

Scientific Research Applications

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has shown promising results in various scientific research studies. In cancer research, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-5-17-13-7-6-8-18-14(13)19-9-11-20(12-10-19)15(21)22-16(2,3)4/h6-8,17H,5,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMFCRUWVHXHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699143
Record name tert-Butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate

CAS RN

111669-26-2
Record name 1,1-Dimethylethyl 4-[3-(ethylamino)-2-pyridinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111669-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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